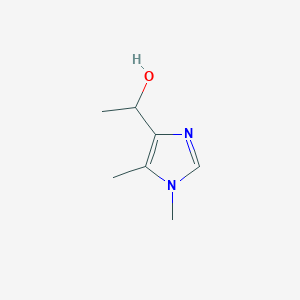
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a hydroxyl group attached to an ethyl chain, which is connected to a dimethyl-substituted imidazole ring. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as glyoxal and ammonia, which form the imidazole ring.
Reaction Conditions: The reaction conditions often involve acidic or basic catalysts to facilitate the formation of the imidazole ring. The addition of methyl groups can be achieved through alkylation reactions using methyl iodide or similar reagents.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. .
Analyse Chemischer Reaktionen
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Imidazole derivatives are known for their therapeutic potential, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol can be compared with other imidazole derivatives:
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(1,5-dimethylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-5-7(6(2)10)8-4-9(5)3/h4,6,10H,1-3H3 |
InChI-Schlüssel |
BRVPDNBEUIOBAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


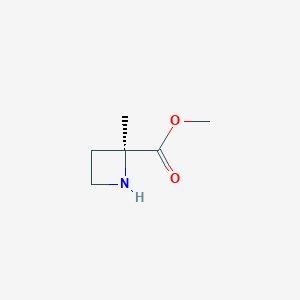
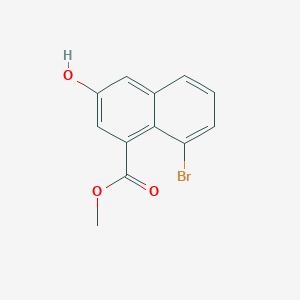



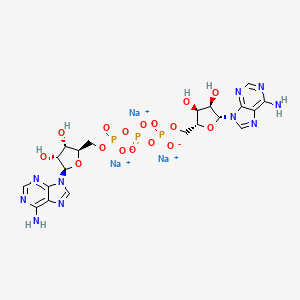
![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)
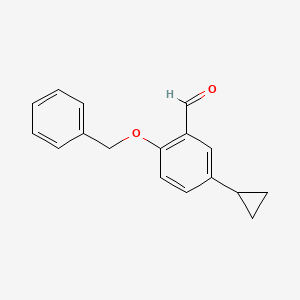
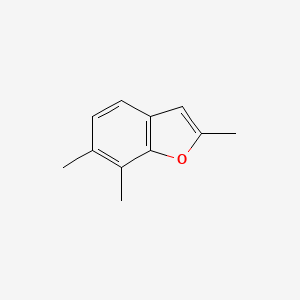
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
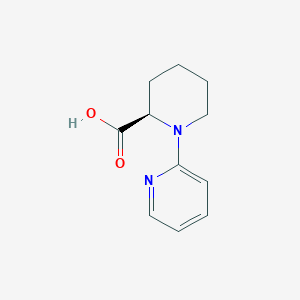
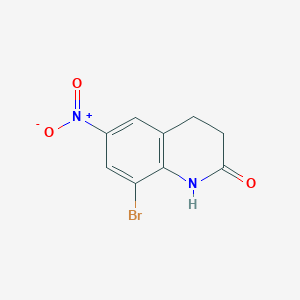
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
